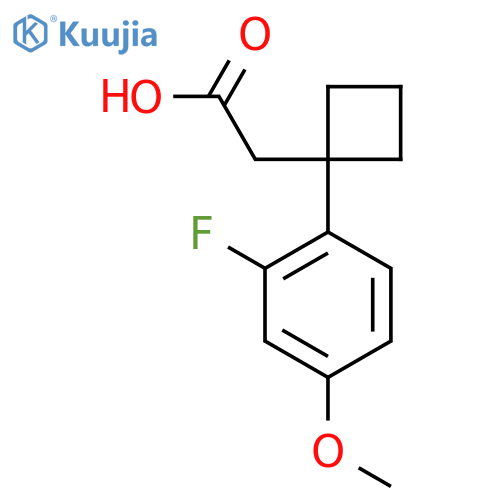

Cas no 2228171-90-0 (2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid)

2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid

- 2228171-90-0

- 2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid

- EN300-1782905

-

- インチ: 1S/C13H15FO3/c1-17-9-3-4-10(11(14)7-9)13(5-2-6-13)8-12(15)16/h3-4,7H,2,5-6,8H2,1H3,(H,15,16)

- InChIKey: ULWREKVLDIMCTO-UHFFFAOYSA-N

- SMILES: FC1C=C(C=CC=1C1(CC(=O)O)CCC1)OC

計算された属性

- 精确分子量: 238.10052250g/mol

- 同位素质量: 238.10052250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 17

- 回転可能化学結合数: 4

- 複雑さ: 288

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- XLogP3: 3

2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1782905-1g |

2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid |

2228171-90-0 | 1g |

$1343.0 | 2023-09-19 | ||

| Enamine | EN300-1782905-2.5g |

2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid |

2228171-90-0 | 2.5g |

$2631.0 | 2023-09-19 | ||

| Enamine | EN300-1782905-10g |

2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid |

2228171-90-0 | 10g |

$5774.0 | 2023-09-19 | ||

| Enamine | EN300-1782905-0.05g |

2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid |

2228171-90-0 | 0.05g |

$1129.0 | 2023-09-19 | ||

| Enamine | EN300-1782905-0.5g |

2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid |

2228171-90-0 | 0.5g |

$1289.0 | 2023-09-19 | ||

| Enamine | EN300-1782905-0.25g |

2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid |

2228171-90-0 | 0.25g |

$1235.0 | 2023-09-19 | ||

| Enamine | EN300-1782905-0.1g |

2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid |

2228171-90-0 | 0.1g |

$1183.0 | 2023-09-19 | ||

| Enamine | EN300-1782905-10.0g |

2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid |

2228171-90-0 | 10g |

$5774.0 | 2023-06-03 | ||

| Enamine | EN300-1782905-5.0g |

2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid |

2228171-90-0 | 5g |

$3894.0 | 2023-06-03 | ||

| Enamine | EN300-1782905-1.0g |

2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid |

2228171-90-0 | 1g |

$1343.0 | 2023-06-03 |

2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acidに関する追加情報

2-1-(2-Fluoro-4-Methoxyphenyl)Cyclobutylacetic Acid (CAS No: 2228171-90-0)

The compound 2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid (CAS No: 2228171-90-0) is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclobutane derivatives, which are known for their rigid and strained ring systems, making them valuable in drug design and materials science. The presence of the fluorine and methoxy substituents on the phenyl ring introduces additional electronic and steric effects, further enhancing its versatility.

Recent studies have highlighted the importance of cyclobutane-containing compounds in medicinal chemistry. The cyclobutane ring in this compound contributes to its stability and reactivity, making it a promising candidate for exploring novel therapeutic agents. The fluorine atom, located at the 2-position of the phenyl ring, plays a critical role in modulating the electronic properties of the molecule. Fluorine substitution is often associated with increased lipophilicity and improved metabolic stability, which are desirable traits in drug development.

The methoxy group at the 4-position of the phenyl ring introduces electron-donating effects, which can influence the compound's reactivity and solubility. This group also serves as a potential site for further functionalization, enabling the synthesis of more complex derivatives with tailored properties. The combination of these substituents creates a molecule with a balanced set of physicochemical properties, making it suitable for a wide range of applications.

From a synthetic perspective, 2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid can be prepared through various routes, including coupling reactions and ring-forming strategies. The choice of synthesis method depends on the availability of starting materials and the desired scale of production. Recent advancements in catalytic methods and asymmetric synthesis have opened new avenues for producing this compound with high enantiomeric excess, which is crucial for pharmaceutical applications.

In terms of biological activity, this compound has shown promise in preliminary assays targeting various disease states. For instance, studies have demonstrated its potential as an antitumor agent, where it exhibits selective cytotoxicity against cancer cell lines. Additionally, its ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory therapies. The rigid structure of the cyclobutane ring may also contribute to its selectivity in binding to specific molecular targets, such as enzymes or receptors.

Another area of interest is its application in antibacterial research. The unique combination of fluorine and methoxy groups may confer antimicrobial properties, making this compound a potential lead for developing new antibiotics. Recent research has emphasized the need for novel antibacterial agents due to the increasing prevalence of drug-resistant pathogens, and compounds like this one represent an exciting direction in this field.

From an analytical standpoint, modern techniques such as NMR spectroscopy and mass spectrometry have been instrumental in characterizing this compound. These methods provide detailed insights into its molecular structure and purity, ensuring that it meets the rigorous standards required for both research and commercial use.

In conclusion, 2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid (CAS No: 2228171-90-0) is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advances in synthetic and analytical chemistry, positions it as a valuable tool for researchers seeking innovative solutions in drug discovery and materials science.

2228171-90-0 (2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid) Related Products

- 361171-04-2(4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide)

- 31252-58-1(1-Piperidinecarboxamide,4-(phenylmethyl)-)

- 38778-30-2(muristerone a)

- 306979-30-6(5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide)

- 2248258-81-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylate)

- 1805925-15-8(5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid)

- 2248361-51-3(Tert-butyl 2-amino-3-fluoro-6-methylbenzoate)

- 2171148-82-4((3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid)

- 87573-88-4(2(1H)-Pyrimidinone,5-acetyl-)

- 2171683-79-5(6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylhexanoic acid)